molecular formula C18H15ClN2O2 B244081 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide

2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide

Cat. No. B244081
M. Wt: 326.8 g/mol
InChI Key: ZGXIOPPYBHFAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces oxidative stress. Physiologically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide and its potential toxicity at high doses.
In conclusion, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide as a therapeutic agent.

Synthesis Methods

2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenol with 2-methyl-8-quinolinecarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinecarboxylic acid with 4-chlorophenacyl bromide in the presence of triethylamine, followed by acetylation with acetic anhydride. Both methods have been reported to yield high purity 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces inflammation in animal models of arthritis. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.

properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22)

InChI Key

ZGXIOPPYBHFAFI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

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